molecular formula C11H14O3 B1586325 3-(2-Ethoxyphenyl)propanoic acid CAS No. 220285-28-9

3-(2-Ethoxyphenyl)propanoic acid

Cat. No.: B1586325
CAS No.: 220285-28-9
M. Wt: 194.23 g/mol
InChI Key: IBGXZMNEERGARC-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)propanoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of propanoic acid, where the phenyl group is substituted with an ethoxy group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethoxyphenyl)propanoic acid typically involves the following steps:

    Friedel-Crafts Alkylation: The initial step involves the alkylation of ethoxybenzene with propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms this compound.

    Hydrolysis: The intermediate product is then subjected to hydrolysis to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Ethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.

    Reduction: Formation of 3-(2-ethoxyphenyl)propanol or 3-(2-ethoxyphenyl)propane.

    Substitution: Formation of various substituted this compound derivatives.

Scientific Research Applications

Pharmaceutical Applications

3-(2-Ethoxyphenyl)propanoic acid has been investigated for its potential as a pharmaceutical agent due to its structural resemblance to known bioactive compounds.

Anti-Cancer Activity

Recent studies have indicated that derivatives of propanoic acids exhibit anti-cancer properties. For instance, modifications of similar compounds have shown promising antiproliferative activity against various cancer cell lines, including HeLa cells . The ability of such compounds to inhibit histone deacetylases (HDACs) positions them as potential candidates in cancer therapeutics.

Anti-inflammatory Effects

Research into related compounds has demonstrated anti-inflammatory properties, suggesting that this compound may also possess similar effects. The modulation of inflammatory pathways could make it a candidate for treating conditions like arthritis or other inflammatory diseases.

Enzyme Inhibition Studies

Compounds structurally related to this compound have been utilized in enzyme inhibition studies. For example, investigations into their effects on specific enzymes can provide insights into their mechanism of action and potential therapeutic targets .

Cell Culture Studies

The compound's derivatives have been used in cell culture experiments to evaluate their effects on cell proliferation and apoptosis. Such studies are crucial for understanding the pharmacodynamics of these compounds and their suitability for further development .

Synthesis and Modification

The synthesis of this compound can be achieved through various organic reactions, including esterification and amination processes. These methods allow for the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties.

Case Studies and Research Findings

Study ReferenceFocusFindings
MDPI StudyMuscle StrengthInvestigated effects on muscle function; suggested metabolic benefits which could extend to anti-inflammatory applications.
PMC ArticleEnzyme ActivityHighlighted the compound's potential in modulating enzyme activity related to drug metabolism and efficacy.
ACS OmegaCancer Cell LinesDemonstrated significant antiproliferative effects against HeLa cells, indicating potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    3-Phenylpropanoic Acid: Lacks the ethoxy group, making it less hydrophobic.

    3-(2-Methoxyphenyl)propanoic Acid: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and solubility.

    3-(2-Hydroxyphenyl)propanoic Acid: Contains a hydroxy group, making it more polar and reactive in certain conditions.

Uniqueness: 3-(2-Ethoxyphenyl)propanoic acid is unique due to the presence of the ethoxy group, which influences its chemical properties, reactivity, and potential applications. The ethoxy group increases the compound’s hydrophobicity and can affect its interaction with biological targets.

Biological Activity

3-(2-Ethoxyphenyl)propanoic acid, also known as (3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid, is an amino acid derivative that has garnered interest for its potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H15NO2
  • Molecular Weight : 211.25 g/mol
  • Chirality : The compound has a chiral center, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound can function as either an inhibitor or an activator, depending on the specific biological context. The presence of the ethoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activities

  • Enzyme Inhibition :
    • Studies suggest that this compound may inhibit certain enzymes, impacting metabolic pathways and potentially offering therapeutic benefits in conditions related to enzyme dysregulation.
  • Neuroprotective Effects :
    • Research indicates that this compound may modulate neurotransmitter systems, suggesting potential neuroprotective properties. Its structural similarity to other amino acids allows it to interact with neurotransmitter receptors, possibly influencing cognitive functions and mood regulation.
  • Anti-inflammatory Properties :
    • Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory effects, which could be relevant for therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential to inhibit specific enzymes involved in metabolic processes
NeuroprotectionModulates neurotransmitter systems; possible effects on cognition and mood
Anti-inflammatorySimilar compounds show anti-inflammatory effects; relevance in inflammatory conditions

Research Insights

  • A study exploring the effects of structurally similar compounds indicated that they could enhance muscle strength and reduce tissue damage during exercise. This suggests a potential for this compound in sports nutrition or rehabilitation contexts .
  • Another investigation into the pharmacokinetics of related phenolic compounds revealed rapid metabolism and distribution in tissues, indicating that this compound might also exhibit similar pharmacokinetic profiles .

Properties

IUPAC Name

3-(2-ethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-14-10-6-4-3-5-9(10)7-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGXZMNEERGARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372683
Record name 3-(2-ethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220285-28-9
Record name 3-(2-ethoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-ethoxyphenyl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(2-Ethoxyphenyl)propanoic acid
3-(2-Ethoxyphenyl)propanoic acid
3-(2-Ethoxyphenyl)propanoic acid
3-(2-Ethoxyphenyl)propanoic acid
3-(2-Ethoxyphenyl)propanoic acid

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